molecular formula C16H14N4O4 B12391777 sRANKL-IN-3

sRANKL-IN-3

Cat. No.: B12391777
M. Wt: 326.31 g/mol
InChI Key: POMSQYBRHUFFDO-VKZHOKTNSA-N
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Description

sRANKL-IN-3, also known as Compound S3-15, is a potent, orally active, and selective inhibitor of soluble receptor activator of nuclear factor kappa B ligand (sRANKL). It has an inhibitory concentration (IC50) of 0.19 micromolar. This compound is primarily used in research related to osteoporosis due to its ability to inhibit soluble receptor activator of nuclear factor kappa B (RANK) - receptor activator of nuclear factor kappa B ligand (RANKL) interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sRANKL-IN-3 involves multiple steps, including the formation of benzoic acid derivatives. The key steps include:

    Formation of Benzoic Acid Derivative: The initial step involves the preparation of benzoic acid, 2-[2-[2-oxo-1-[(2-pyridinylamino)carbonyl]propylidene]hydrazinyl]-.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

sRANKL-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

sRANKL-IN-3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

sRANKL-IN-3 is unique due to its high selectivity and potency as a soluble receptor activator of nuclear factor kappa B ligand inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19?

InChI Key

POMSQYBRHUFFDO-VKZHOKTNSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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